molecular formula C11H12O B008906 4-Methyl-1-tetralone CAS No. 19832-98-5

4-Methyl-1-tetralone

Cat. No.: B008906
CAS No.: 19832-98-5
M. Wt: 160.21 g/mol
InChI Key: SRLHDEROUKFEMJ-UHFFFAOYSA-N
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Description

Entecavir is an orally administered cyclopentyl guanosine analog used primarily for the treatment of chronic hepatitis B virus infection. It is a nucleoside analogue that inhibits the hepatitis B virus polymerase, making it effective in reducing viral replication and improving liver function in affected individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entecavir is synthesized from 4-trimethylsilyl-3-butyn-2-one and acrolein. The key steps in its preparation include:

    Stereoselective Boron-Aldol Reaction: This step forms the acyclic carbon skeleton of the methylenecyclopentane moiety.

    Cyclization: This is achieved through a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne.

    Coupling with a Purine Derivative: This final step is performed using a Mitsunobu reaction.

Industrial Production Methods: Industrial production of entecavir involves similar synthetic routes but on a larger scale, ensuring high purity and yield. Green chemistry approaches have also been developed to minimize environmental impact during production .

Chemical Reactions Analysis

Types of Reactions: Entecavir undergoes several types of chemical reactions, including:

    Oxidation: Entecavir can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the entecavir molecule.

    Substitution: Entecavir can undergo substitution reactions, particularly at the guanosine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of entecavir that may have altered pharmacological properties .

Scientific Research Applications

Entecavir has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection. It has a lower barrier to resistance compared to entecavir.

    Adefovir: Used for hepatitis B virus treatment but has a different mechanism of action and a higher risk of nephrotoxicity.

    Tenofovir: Effective against hepatitis B virus but associated with bone and renal toxicity.

Uniqueness of Entecavir: Entecavir is unique due to its high genetic barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection. It also has a favorable safety profile and is effective in reducing viral load and improving liver function .

Entecavir continues to be a vital compound in the treatment of hepatitis B virus infection and holds promise for further applications in medicine and research.

Properties

IUPAC Name

4-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLHDEROUKFEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315410
Record name 4-Methyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19832-98-5
Record name 4-Methyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19832-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-tetralone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631
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Record name 4-Methyl-1-tetralone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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